1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone
Description
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone is a ketone derivative featuring a propanone backbone substituted with a 4-methoxyphenyl group at position 1, a 4-methylphenylsulfonyl group at position 3, and a phenyl group also at position 2.
The sulfonyl group enhances stability and may contribute to biological activity, as seen in other sulfonamide-based molecules with therapeutic applications . The 4-methoxyphenyl group likely improves solubility due to its polar nature, while the bulky phenyl and 4-methylphenyl groups introduce steric effects that could affect crystallization or interaction with biological targets .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4S/c1-17-8-14-21(15-9-17)28(25,26)23(19-6-4-3-5-7-19)16-22(24)18-10-12-20(27-2)13-11-18/h3-15,23H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYGROSWVBZXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a methoxy group and a sulfonyl moiety, contributing to its pharmacological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 396.51 g/mol. The structural representation can be summarized as follows:
Antitumor Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antitumor properties. The compound's structure allows it to interact with various cellular pathways involved in cancer cell proliferation. For instance, studies indicate that similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | A549 | 2.5 |
| 2 | MCF-7 | 3.0 |
| 3 | HeLa | 1.8 |
Anticonvulsant Activity
The anticonvulsant potential of the compound has been explored in various models. Compounds with similar structural features have been reported to exhibit protective effects in seizure models, likely due to their ability to modulate neurotransmitter systems.
Case Study:
In a study involving the maximal electroshock seizure (MES) test, derivatives of this compound showed significant efficacy in reducing seizure duration and frequency, indicating potential therapeutic benefits for epilepsy treatment.
Antimicrobial Properties
The antimicrobial activity of sulfonamide derivatives has also been well-documented. The presence of the sulfonyl group enhances the compound's ability to inhibit bacterial growth.
Research Findings:
A study evaluating the antibacterial effects against Gram-positive and Gram-negative bacteria found that the compound exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
- Receptor Modulation: The methoxy group may enhance binding affinity to specific receptors involved in neurotransmission and tumor suppression.
- Cell Cycle Interference: Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce cytotoxic effects on various cancer cell lines. For instance, derivatives of this compound have been shown to possess higher tumor specificity compared to traditional chemotherapeutics, suggesting a potential role in targeted cancer therapy .
Table 1: Cytotoxic Activity of Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3g | Ca9–22 | 49 | 7.3 |
| 3j | HSC-2 | 111 | 1.9 |
Antibacterial Effects
In addition to its anticancer properties, certain derivatives of this compound have shown promising antibacterial activity against a range of pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .
Material Science Applications
Beyond biological applications, 1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone is also explored for its utility in material science. Its unique chemical structure allows it to be used as a precursor for the synthesis of novel polymers and materials with enhanced properties such as thermal stability and mechanical strength.
Case Study: Anticancer Activity
A study published in Chemical & Pharmaceutical Bulletin evaluated the anticancer properties of various substituted pyrazinones derived from this compound. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against human oral squamous cell carcinoma cell lines .
Case Study: Synthesis Optimization
Another investigation focused on optimizing the synthesis conditions for improved yields of the compound. By adjusting reaction parameters such as temperature and solvent choice, researchers were able to achieve yields exceeding 70% in some cases, highlighting the importance of experimental conditions in synthetic chemistry .
Comparison with Similar Compounds
1-[(4-Methylphenyl)Sulfonyl]Acetone (CAS 5366-49-4)
- Structure: Simpler propanone derivative with a 4-methylphenylsulfonyl group.
- Key Differences : Lacks the 4-methoxyphenyl and phenyl substituents, reducing steric bulk and electronic complexity.
- Properties : Lower molecular weight (C10H12O3S vs. C23H22O4S) and higher polarity due to the absence of aromatic rings. Used as a synthetic intermediate in organic chemistry .
3-[(4-Chlorophenyl)Sulfanyl]-1-(4-Methoxyphenyl)-1-Propanone
- Structure : Replaces the sulfonyl group with a sulfanyl (thioether) group.
- Key Differences : Sulfanyl is less electron-withdrawing than sulfonyl, altering reactivity in oxidation or nucleophilic substitution reactions. The 4-chlorophenyl group introduces stronger electron-withdrawing effects compared to 4-methylphenyl .
- Applications : Thioether derivatives are explored for antimicrobial and antioxidant activities .
Chalcone Derivatives
(E)-1-(4-Fluorophenyl)-3-(4-Methoxyphenyl)Prop-2-en-1-one
- Structure : Chalcone (α,β-unsaturated ketone) with 4-fluoro and 4-methoxyphenyl groups.
- Key Differences: The conjugated enone system in chalcones enables π-π interactions and UV absorption, unlike the saturated propanone core. This compound exhibits a dihedral angle of 7.14°–56.26° between aromatic rings, influencing crystallinity .
- Applications : Chalcones are studied for photostability and anticancer properties .
Trifluoromethyl and Heterocyclic Analogues
1,1,1-Trifluoro-3-(4-Methoxyphenyl)Propan-2-one
- Structure : Features a trifluoromethyl group instead of sulfonyl.
- Key Differences : The strong electron-withdrawing effect of CF3 increases acidity (pKa ~10–12) and metabolic stability. Boiling point: 61°C, lower than sulfonyl analogues due to reduced molecular weight .
- Applications : Trifluoromethyl ketones are enzyme inhibitors in medicinal chemistry .
1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)Propan-1-one
- Structure : Incorporates a triazole ring, enhancing hydrogen-bonding capacity.
- Key Differences : The triazole moiety improves binding to biological targets (e.g., kinases) and increases thermal stability. Synthesized via multi-step reactions involving triazole precursors .
Research Implications
The target compound’s unique combination of substituents offers a balance of electronic and steric effects, making it a candidate for further pharmacological studies. Comparisons with chalcones highlight trade-offs between conjugation-driven stability and saturated ketone flexibility. Future work should explore synthesis optimization, crystallographic analysis (e.g., using SHELX programs ), and biological screening against disease-relevant targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone, and how can reaction conditions be optimized for yield and purity?
- The synthesis typically involves multi-step reactions, including sulfonylation and ketone formation. Key steps include nucleophilic substitution of sulfonyl groups and Friedel-Crafts acylation. Optimization involves:
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) for solubility and reaction efficiency .
- Base choice : Triethylamine or pyridine to neutralize acidic byproducts and drive reactions forward .
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., sulfonylation) to prevent side reactions .
- Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- NMR spectroscopy : H and C NMR identify methoxy ( ppm), sulfonyl (aromatic splitting patterns), and ketone carbonyl ( ppm) groups. NOESY confirms stereochemistry .
- IR spectroscopy : Strong absorbance at ~1700 cm (C=O stretch) and ~1150 cm (S=O stretch) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the crystal structure and intermolecular interactions of this compound?
- Single-crystal X-ray diffraction with SHELXL refines atomic positions and thermal parameters. The sulfonyl group’s geometry (tetrahedral S=O bonds) and methoxy/phenyl ring dihedral angles are critical for packing analysis .
- Hydrogen-bonding networks : Graph-set analysis (e.g., motifs) reveals interactions between sulfonyl oxygen and adjacent aromatic protons, influencing crystal stability .
- Twinned data handling : SHELXD resolves pseudo-merohedral twinning via dual-space methods, improving structure reliability .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Dose-response reevaluation : Ensure consistent molar concentrations in assays (e.g., IC values for enzyme inhibition) .
- Metabolic stability testing : Address discrepancies in cellular uptake by evaluating plasma protein binding and microsomal degradation .
- Structural analogs comparison : Compare with derivatives lacking the 4-methylphenylsulfonyl group to isolate pharmacophore contributions .
Q. How do substituents like sulfonyl and methoxy groups influence the compound’s reactivity and interaction with biological targets?
- Sulfonyl group : Enhances electrophilicity, enabling nucleophilic attack in enzyme active sites (e.g., cysteine proteases). Its electron-withdrawing effect stabilizes transition states in Michael addition reactions .
- Methoxy group : Improves solubility via polar interactions and modulates binding affinity to hydrophobic pockets (e.g., kinase ATP-binding sites). Ortho-methoxy positioning sterically hinders unwanted rotamers .
- Synergistic effects : The 4-methylphenylsulfonyl moiety increases metabolic resistance compared to unsubstituted analogs, as shown in pharmacokinetic studies .
Methodological Notes
- Crystallography : Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Synthetic reproducibility : Use anhydrous conditions and inert atmospheres for sulfonylation steps to avoid hydrolysis .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) and validate target specificity via CRISPR knockouts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
